molecular formula C18H14ClNS B12551950 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride CAS No. 143556-19-8

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride

Cat. No.: B12551950
CAS No.: 143556-19-8
M. Wt: 311.8 g/mol
InChI Key: XFBPSEUQMQCQCN-UHFFFAOYSA-M
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Description

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride is a chemical compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a naphthalene ring attached to a benzothiazolium core via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride typically involves the reaction of 1-naphthylmethyl chloride with 1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

143556-19-8

Molecular Formula

C18H14ClNS

Molecular Weight

311.8 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C18H14NS.ClH/c1-2-9-16-14(6-1)7-5-8-15(16)12-19-13-20-18-11-4-3-10-17(18)19;/h1-11,13H,12H2;1H/q+1;/p-1

InChI Key

XFBPSEUQMQCQCN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C[N+]3=CSC4=CC=CC=C43.[Cl-]

Origin of Product

United States

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